2,5-Diazabicyclo[4.2.0]octan-3-one
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Overview
Description
2,5-Diazabicyclo[4.2.0]octan-3-one is a bicyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a bicyclic framework containing two nitrogen atoms and a ketone functional group. It has been studied for its potential use as a glucagon-like peptide-1 receptor modulator, which could have implications in the treatment of type 2 diabetes and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[4.2.0]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[4.2.0]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone or carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
2,5-Diazabicyclo[42
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a modulator of biological receptors, such as the glucagon-like peptide-1 receptor.
Medicine: The compound’s ability to modulate receptors involved in metabolic processes has implications for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
The mechanism by which 2,5-Diazabicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with specific molecular targets, such as the glucagon-like peptide-1 receptor. By binding to this receptor, the compound can modulate its activity, leading to increased insulin secretion, reduced glucagon secretion, and other metabolic effects. This modulation can help regulate blood glucose levels and improve metabolic health .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.
2,5-Diazabicyclo[2.2.1]heptane: A similar compound with a different bicyclic framework.
Uniqueness
2,5-Diazabicyclo[4.2.0]octan-3-one is unique due to its specific bicyclic structure and the presence of a ketone functional group. This combination of features allows it to interact with biological receptors in a distinct manner, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2,5-diazabicyclo[4.2.0]octan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-7-4-1-2-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZURQPQQDGGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782432-84-1 |
Source
|
Record name | 2,5-diazabicyclo[4.2.0]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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